molecular formula C9H9F3N2O3 B13006768 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

Cat. No.: B13006768
M. Wt: 250.17 g/mol
InChI Key: ZIDBHBIGTYQDSZ-UHFFFAOYSA-N
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Description

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid is a compound with a molecular formula of C9H9F3N2O3 and a molecular weight of 250.18 g/mol . This compound features a pyridazine ring substituted with a trifluoromethyl group, a methyl group, and a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process typically requires the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the pyridazine ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid can be compared with other similar compounds, such as:

    3-Methyl-6-oxo-5-(trifluoromethyl)pyridazine: Lacks the propanoic acid moiety, resulting in different chemical properties and applications.

    3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

3-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O3/c1-5-4-6(9(10,11)12)8(17)14(13-5)3-2-7(15)16/h4H,2-3H2,1H3,(H,15,16)

InChI Key

ZIDBHBIGTYQDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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